Dotatate Exhibits 100-Fold Higher SSTR2 Binding Avidity Compared to ¹¹¹In-Pentetreotide, the Historical SPECT Reference Standard
Dotatate demonstrates dramatically enhanced binding avidity for SSTR2 relative to ¹¹¹In-pentetreotide (Octreoscan), the legacy SPECT imaging standard. This 100-fold difference in binding avidity constitutes a foundational performance advantage for PET-based molecular imaging applications [1].
| Evidence Dimension | SSTR2 binding avidity (fold difference) |
|---|---|
| Target Compound Data | Binds 100 times more avidly than comparator |
| Comparator Or Baseline | ¹¹¹In-pentetreotide |
| Quantified Difference | 100-fold higher avidity |
| Conditions | Radiopaedia.org comprehensive review of established literature data |
Why This Matters
This 100-fold binding avidity advantage directly translates to superior lesion detection sensitivity, making Dotatate PET the preferred procurement choice over ¹¹¹In-pentetreotide SPECT for SSTR2-expressing tumor imaging.
- [1] Elfeky M, et al. Gallium-68 DOTATATE. Radiopaedia.org. Updated 2023 May 14. View Source
